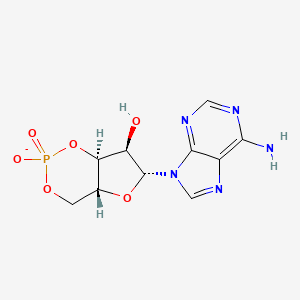

3',5'-cyclic AMP(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3',5'-cyclic AMP(1-) is an organophosphate oxoanion that is the conjugate base of 3',5'-cyclic AMP arising from deprotonation of the free phosphate OH group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 3',5'-cyclic AMP.

An adenine nucleotide containing one phosphate group which is esterified to both the 3'- and 5'-positions of the sugar moiety. It is a second messenger and a key intracellular regulator, functioning as a mediator of activity for a number of hormones, including epinephrine, glucagon, and ACTH.

Aplicaciones Científicas De Investigación

Role in Cellular Signaling

a. Signal Transduction:

cAMP is pivotal in mediating the effects of hormones such as adrenaline and glucagon. It facilitates the conversion of extracellular signals into appropriate cellular responses, affecting processes like metabolism, gene expression, and cell growth.

b. Case Study: Platelet Aggregation

Research indicates that agents increasing cAMP levels inhibit platelet aggregation, suggesting its role in cardiovascular health. For instance, studies have shown that phosphodiesterase inhibitors raise cAMP levels in platelets, thereby reducing aggregation in response to thrombin and collagen .

Therapeutic Applications

a. Cardiovascular Diseases:

Cyclic AMP is targeted in therapies for heart conditions. Drugs that elevate cAMP levels can improve cardiac contractility and reduce heart failure symptoms.

b. Cancer Treatment:

cAMP's regulatory effects on cell growth make it a target for cancer therapies. For example, dibutyryl cyclic AMP has been shown to restore controlled growth in transformed cells and induce differentiation in neuroblastoma cells .

Research Applications

a. Genetic Studies:

Cyclic AMP sponges have been developed as tools to study feedback regulation in cellular signaling pathways. These genetically encoded buffers can localize cAMP within cells and have been instrumental in understanding its role in gap junction-mediated signaling .

b. Plant Biology:

cAMP has been isolated from various plant species, indicating its role in plant physiology. Studies on Kalanchoe daigremontiana and Agave americana revealed its presence and potential functions related to growth and stress responses .

Biochemical Pathways

Cyclic AMP is involved in several metabolic pathways, which are summarized in the following table:

| Pathway | Description |

|---|---|

| Glycogenolysis | cAMP activates protein kinase A, leading to glycogen breakdown in liver cells. |

| Lipolysis | Stimulates the breakdown of fats by activating hormone-sensitive lipase. |

| Calcium Signaling | Modulates calcium ion influx through voltage-gated channels via PKA activation. |

Análisis De Reacciones Químicas

Hydrolysis to 5'-AMP by Phosphodiesterases

cAMP is hydrolyzed to adenosine 5'-monophosphate (5'-AMP) by cyclic nucleotide phosphodiesterases (PDEs) , a diverse enzyme family. The general reaction is:

cAMP+H2OPDEs5′−AMP

Key PDE Isoforms Involved in cAMP Hydrolysis

PDE8A is notable for its high affinity for cAMP and insensitivity to the inhibitor IBMX, making it a critical regulator in pathways requiring rapid cAMP turnover .

Protein Kinase A (PKA) Activation

cAMP exerts its biological effects by binding to PKA , causing the release of catalytic subunits that phosphorylate target proteins. The reaction involves:

PKA inactive +4cAMP→PKA active phosphorylationTarget protein P

This activation cascade is essential in processes like glycogen breakdown and gene expression regulation .

Exchange Protein Activated by cAMP (EPAC) Interaction

cAMP also directly activates EPAC, a guanine nucleotide exchange factor (GEF), facilitating the exchange of GDP for GTP on Rap GTPases:

EPAC inactive +cAMP→EPAC active GEF activityRap GTP

This pathway is independent of PKA and regulates cell adhesion and cytoskeletal dynamics .

Degradation Pathways and Metabolic Fate

In addition to hydrolysis by PDEs, cAMP can undergo enzymatic modification (e.g., methylation or sulfonation) or renal excretion in its intact form. Its half-life in vivo is typically <1 minute due to rapid PDE-mediated clearance .

Propiedades

Fórmula molecular |

C10H11N5O6P- |

|---|---|

Peso molecular |

328.2 g/mol |

Nombre IUPAC |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/p-1/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

IVOMOUWHDPKRLL-KQYNXXCUSA-M |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-] |

Sinónimos |

3',5'-Monophosphate, Adenosine Cyclic Adenosine Cyclic 3',5' Monophosphate Adenosine Cyclic 3',5'-Monophosphate Adenosine Cyclic 3,5 Monophosphate Adenosine Cyclic Monophosphate Adenosine Cyclic-3',5'-Monophosphate AMP, Cyclic Cyclic 3',5'-Monophosphate, Adenosine Cyclic AMP Cyclic AMP, (R)-Isomer Cyclic AMP, Disodium Salt Cyclic AMP, Monoammonium Salt Cyclic AMP, Monopotassium Salt Cyclic AMP, Monosodium Salt Cyclic AMP, Sodium Salt Cyclic Monophosphate, Adenosine Cyclic-3',5'-Monophosphate, Adenosine Monophosphate, Adenosine Cyclic |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.